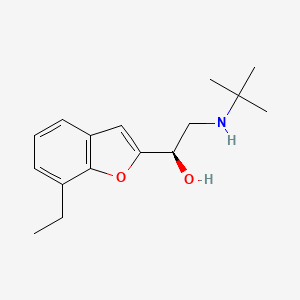
(+)-Bufuralol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Bufuralol is a chiral compound that belongs to the class of beta-adrenergic receptor antagonists. It is primarily used in pharmacological research to study the effects of beta-blockers on various physiological systems. The compound is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Bufuralol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of a suitable aromatic aldehyde with a secondary amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The amine undergoes cyclization in the presence of a suitable catalyst to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-Bufuralol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various reduced forms of this compound.
Scientific Research Applications
(+)-Bufuralol has a wide range of applications in scientific research:
Chemistry: It is used to study the stereochemistry and reactivity of chiral beta-blockers.
Biology: The compound is employed in research on beta-adrenergic receptors and their role in physiological processes.
Medicine: this compound is used in pharmacological studies to understand the effects of beta-blockers on cardiovascular health.
Industry: The compound is utilized in the development of new beta-blockers and other related pharmaceuticals.
Mechanism of Action
(+)-Bufuralol exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This blockade results in a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The molecular targets of this compound include the beta-1 and beta-2 adrenergic receptors, which are involved in the regulation of cardiac and smooth muscle functions.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker used for similar purposes but with different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker with a different mechanism of action.
Metoprolol: Similar to Atenolol but with distinct pharmacological characteristics.
Uniqueness
(+)-Bufuralol is unique due to its chiral nature, which allows for the study of stereoselective interactions with beta-adrenergic receptors. This property makes it particularly valuable in research focused on the stereochemistry of drug-receptor interactions.
Properties
CAS No. |
64100-61-4 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(1R)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3/t13-/m1/s1 |
InChI Key |
SSEBTPPFLLCUMN-CYBMUJFWSA-N |
Isomeric SMILES |
CCC1=CC=CC2=C1OC(=C2)[C@@H](CNC(C)(C)C)O |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















